3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide, with the CAS number 2034618-17-0, is a complex organic compound notable for its diverse functional groups and potential applications in medicinal chemistry. The molecular formula of this compound is and it has a molecular weight of approximately 376.46 g/mol. This compound is categorized primarily as a heterocyclic organic molecule due to the presence of multiple nitrogen-containing rings, specifically pyridine and piperidine structures.
The synthesis of 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide typically involves several key steps:
Technical details regarding specific reagents and conditions can vary based on the desired purity and yield, but common methods include refluxing in solvents such as dimethylformamide or acetonitrile under an inert atmosphere.
The molecular structure of 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide can be described as follows:
The compound's structure can be represented by its SMILES notation: Cc1cc(OC2CCN(CC2)C(=O)c2ccc(=O)[nH]n2)nc(n1)C, indicating the arrangement of carbon, nitrogen, and oxygen atoms.
The compound is expected to participate in various chemical reactions, including:
These reactions are critical for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives with improved efficacy.
The mechanism of action for 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide likely involves interactions at specific biological targets:
Data on specific targets would require further experimental validation through biochemical assays.
The physical and chemical properties of 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.
3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide has potential applications in:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4